![molecular formula C15H20N2O4 B2803172 N1-(2,3-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034203-83-1](/img/structure/B2803172.png)
N1-(2,3-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
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Description
N1-(2,3-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMOX is a derivative of oxalamide and has been synthesized using various methods.
Scientific Research Applications
Anticancer Properties
This compound has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells. Further studies are needed to elucidate its mechanisms of action and optimize its efficacy .
Antioxidant Activity
The compound demonstrates significant antioxidant properties, as evidenced by its behavior in scavenging ABTS radicals. Its radical-scavenging ability surpasses that of other related compounds . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.
Molecular Modeling and Docking Studies
Through molecular docking simulations, researchers have identified potential binding sites for this compound. Notably, it forms stable hydrogen bonds with specific amino acids (Arg184 and Lys179) within the binding pocket. The binding score suggests promising interactions . Such studies aid in understanding the compound’s mode of action and predicting its efficacy.
Heterocyclic Synthesis
The compound serves as a key precursor for novel heterocyclic derivatives. Researchers have synthesized various heterocycles by modifying its structure. These derivatives may have diverse applications beyond the parent compound .
Biological Evaluation
In addition to cancer cell lines, the compound’s activity has been assessed against other cell types, including African green monkey kidney epithelial cells (VERO). It exhibits strong resistance against VERO cells and potent effects on HepG2 cells. Further investigations are ongoing to explore its potential in other biological contexts .
Cytotoxicity and Selectivity
Understanding the compound’s cytotoxicity and selectivity is crucial. Researchers have found that it selectively targets cancer cells while sparing normal cells. This property is essential for developing safe and effective therapeutic agents .
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-4-3-5-12(11(10)2)17-14(19)13(18)16-8-15(20)6-7-21-9-15/h3-5,20H,6-9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBAQONGQDEFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2(CCOC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide |
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